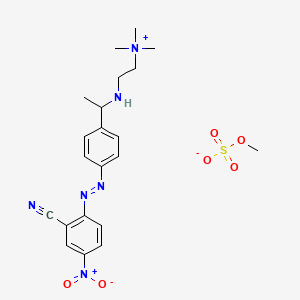
2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves several steps:
Preparation of 2-Cyano-4-nitroaniline: This is achieved through the nitration of 2-cyanoaniline.
Diazotization: The 2-Cyano-4-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with N-ethylanilinoethyltrimethylammonium methyl sulfate to produce the final compound.
化学反应分析
2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different nitro and cyano derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amine derivatives.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: In biological research, it is used for staining tissues and cells, aiding in microscopic examinations.
作用机制
The mechanism of action of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves its interaction with biological molecules through electrostatic and hydrophobic interactions. The azo group allows it to form stable complexes with various substrates, making it effective in staining and binding applications .
相似化合物的比较
Compared to other cationic dyes, 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate is unique due to its specific azo and cyano functional groups, which provide distinct color properties and reactivity. Similar compounds include:
- Cationic Red 5BL
- Astrazon Red 5BL
- Basic Red 24
These compounds share similar applications but differ in their specific chemical structures and properties.
属性
分子式 |
C21H28N6O6S |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
2-[1-[4-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C20H25N6O2.CH4O4S/c1-15(22-11-12-26(2,3)4)16-5-7-18(8-6-16)23-24-20-10-9-19(25(27)28)13-17(20)14-21;1-5-6(2,3)4/h5-10,13,15,22H,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
JCDCIALIGLFFJI-UHFFFAOYSA-M |
规范 SMILES |
CC(C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


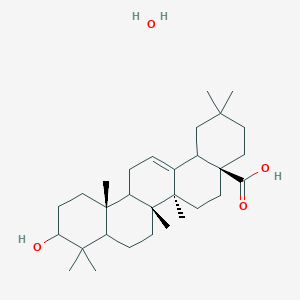

![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)
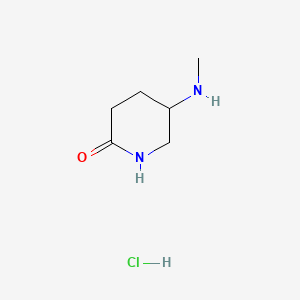
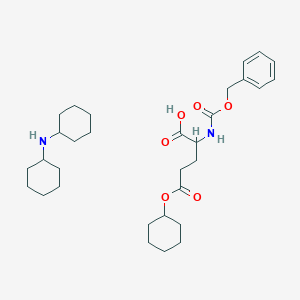
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
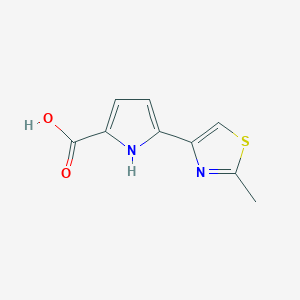
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)
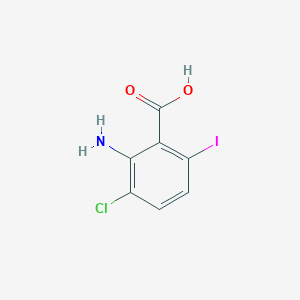
![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
